molecular formula C10H20O4S B12838322 (4S,7S)-4,7-Diisopropyl-1,3,2-dioxathiepane 2,2-dioxide CAS No. 136705-68-5

(4S,7S)-4,7-Diisopropyl-1,3,2-dioxathiepane 2,2-dioxide

Cat. No.: B12838322
CAS No.: 136705-68-5
M. Wt: 236.33 g/mol
InChI Key: FXHDNQTUZRGZOD-UWVGGRQHSA-N
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Description

(4S,7S)-4,7-Diisopropyl-1,3,2-dioxathiepane 2,2-dioxide is a chemical compound characterized by its unique structure, which includes a dioxathiepane ring

Preparation Methods

The synthesis of (4S,7S)-4,7-Diisopropyl-1,3,2-dioxathiepane 2,2-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of diisopropyl sulfide with formaldehyde and hydrogen peroxide, which facilitates the formation of the dioxathiepane ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

(4S,7S)-4,7-Diisopropyl-1,3,2-dioxathiepane 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the sulfone group back to sulfide under appropriate conditions.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.

Scientific Research Applications

(4S,7S)-4,7-Diisopropyl-1,3,2-dioxathiepane 2,2-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (4S,7S)-4,7-Diisopropyl-1,3,2-dioxathiepane 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include oxidative stress responses, signal transduction, and metabolic processes.

Comparison with Similar Compounds

(4S,7S)-4,7-Diisopropyl-1,3,2-dioxathiepane 2,2-dioxide can be compared with other similar compounds, such as:

Properties

CAS No.

136705-68-5

Molecular Formula

C10H20O4S

Molecular Weight

236.33 g/mol

IUPAC Name

(4S,7S)-4,7-di(propan-2-yl)-1,3,2-dioxathiepane 2,2-dioxide

InChI

InChI=1S/C10H20O4S/c1-7(2)9-5-6-10(8(3)4)14-15(11,12)13-9/h7-10H,5-6H2,1-4H3/t9-,10-/m0/s1

InChI Key

FXHDNQTUZRGZOD-UWVGGRQHSA-N

Isomeric SMILES

CC(C)[C@@H]1CC[C@H](OS(=O)(=O)O1)C(C)C

Canonical SMILES

CC(C)C1CCC(OS(=O)(=O)O1)C(C)C

Origin of Product

United States

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